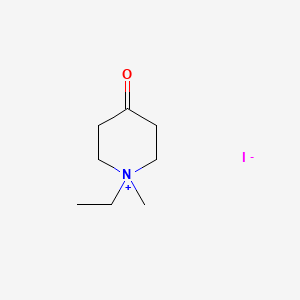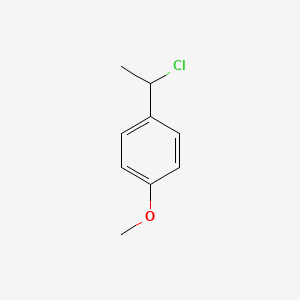
Benzene, 1-(1-chloroethyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Chloroethyl)benzene” is a chemical compound with the molecular formula C8H9Cl . It’s also known by other names such as “1-chloroethylbenzene”, “1-Chloro-1-phenylethane”, and "1-Phenylethyl chloride" .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .Molecular Structure Analysis
The molecular structure of “(1-Chloroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 . The compound has a molecular weight of 140.61 g/mol . Chemical Reactions Analysis
Benzene derivatives are more susceptible to radical addition reactions than to electrophilic addition . In strong sunlight or with radical initiators, benzene adds halogens to give hexahalocyclohexanes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Chloroethyl)benzene” include a molecular weight of 140.61 g/mol . The compound has a boiling point of 90 °C at 33 mmHg .Aplicaciones Científicas De Investigación
Morphological and Optical Studies in Electrochemical Cells
1-(1-Chloroethyl)-4-methoxybenzene derivatives have been synthesized and utilized in the development of polymers, notably in the synthesis of homo- and copolymers for applications in light-emitting electrochemical cells (LECs). These derivatives, specifically MEH-BCM and MTEM-BCM, have been crucial in enhancing the performance of LECs. The study conducted by Carvalho et al. (2001) involved comprehensive morphological and optical studies using techniques like atomic force microscopy (AFM) and UV-Vis absorption and photoluminescence spectroscopy to analyze the performance and characteristics of these polymers and their blends (Carvalho et al., 2001).
Molecular Structure and Encapsulation Properties
The derivative has also been part of the study for the synthesis and conformational properties of nonsymmetric pillar[5]arenes. Kou et al. (2010) explored the catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, which resulted in the formation of regioisomeric pillar[5]arenes. These structures demonstrated the ability to encapsulate guest molecules like CH3CN, showcasing the compound's potential in creating inclusion compounds with distinct molecular arrangements and encapsulation capabilities (Kou et al., 2010).
Chloromethylation and Selectivity Improvement
Further research into the chloromethylation of 4-iso-Octyl-1-methoxyl Benzene, a related derivative, aimed to improve yield and selectivity under specific catalysis conditions. The study by Yang Yi (2009) provided valuable insights into the reaction conditions and characteristics of the product, underlining the importance of these derivatives in fine chemical synthesis and their potential in various industrial applications (Yang Yi, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1-chloroethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBHVYBULNCPQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456520 |
Source


|
| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(1-chloroethyl)-4-methoxy- | |
CAS RN |
1538-89-2 |
Source


|
| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




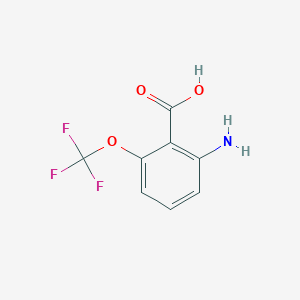
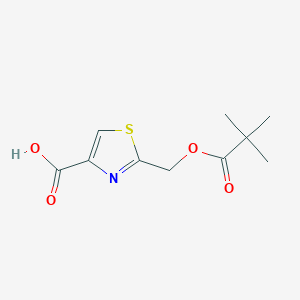
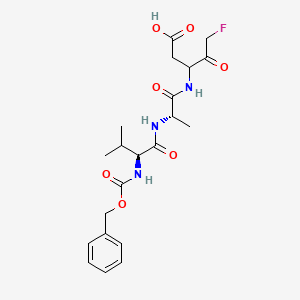



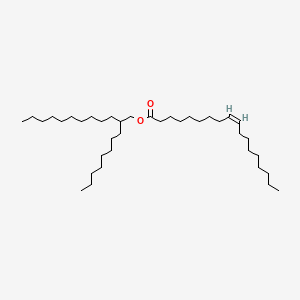

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
